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Compound Focus: Umbralisib

CAS No.: 1532533-67-7

Cat. No.: S003178

Objective: To evaluate the safety, tolerability, and efficacy of umbralisib, a next-generation PI3K-6
inhibitor, in combination with ibrutinib, a Bruton Tyrosine Kinase (BTK) inhibitor, in patients with relapsed

or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) [1] [2].

Scientific Rationale: Dual inhibition of the B-cell receptor (BCR) signaling pathway represents a strategy to
deepen clinical responses and overcome resistance to single-agent targeted therapy [1] [2]. Preclinical
models demonstrated synergy between BTK and PI3K-§ inhibition, providing a strong rationale for this
combination. Umbralisib was selected for its unique kinome profile and a potentially differentiated safety

profile compared to earlier PI3K-§ inhibitors, which may make it more suitable for combination regimens

[2].

Detailed Experimental Protocol

The following protocol is adapted from a multicentre phase 1-1b study [1] [2].

Study Population

e Diagnosis: Confirmed R/R CLL or R/R MCL.
¢ Prior Therapy: Patients must have received at least one prior standard therapy.
¢ Performance Status: ECOG Performance Status of <2.
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e Organ Function: Adequate bone marrow, hepatic, and renal function as defined by protocol [1].

Dosage and Administration

¢ lbrutinib: Administered orally at the standard FDA-approved dose (420 mg daily for CLL; 560 mg
daily for MCL) [1].

e Umbralisib: Administered orally once daily at a dose of 800 mg (the Recommended Phase 2 Dose,
RP2D) in continuous 28-day cycles [1].

e Prophylaxis: Mandatory prophylaxis for Pneumocystis jirovecii pneumonia and herpes viruses is
required [1].

Safety and Efficacy Assessments

o Safety Monitoring: Adverse events (AEs) are graded according to CTCAE v4.03. Safety
assessments occur continuously, with a dedicated Dose-Limiting Toxicity (DLT) observation period
during the first cycle (28 days) [1].

o Efficacy Evaluation:

o Response Criteria: Use 2008 IW-CLL criteria for CLL and 2014 Lugano criteria for MCL [1].

o Assessment Schedule: Conduct response assessments at approximately 8 weeks after
initiation of therapy, and prior to cycles 6, 10, and 15. Thereafter, assessments can be
performed every 6 cycles [1].

Summary of Key Clinical Data

The provided data offers a snapshot of the combination's profile from the phase 1-1b study.

Table 1: Efficacy Outcomes in R/R CLL and MCL (N=42) [1]

Disease Overall Response Rate Complete Response (CR) Notes

Cohort (ORR) Rate

CLL (n=21) 90% 10% One patient achieved
CR.
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Disease Overall Response Rate Complete Response (CR) Notes

Cohort (ORR) Rate

MCL (n=21) 62% 10% Two patients achieved
CR.

Table 2: Common Adverse Events (Any Grade) in the Safety Population (N=42) [1]

Adverse Event Incidence (n) Incidence (%) Grade 3/4 Events
Diarrhea 22 52% 9.5% (Grade 3)
Infection 21 50% 17% (Grade 3/4)
Transaminitis 10 24% 2.4% (Grade 3)
Nausea 9 21% Not specified

Mechanistic Workflow & Predictive Biomarker Analysis

A 2025 study highlights how functional phenotyping can predict treatment response and reveal resistance
mechanisms [3]. The following diagram illustrates the workflow for analyzing the cellular response to

umbralisib and predicting patient-specific outcomes.
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This workflow demonstrates that baseline protein profiles can be used to predict patient response. The
analysis revealed that in patients identified as responders, umbralisib monotherapy successfully modulated
key signaling proteins like AKT (pS473) and led to an increased proportion of cytotoxic natural killer (NK)
cells, suggesting an immune-mediated role in the antitumor response [3]. For patients predicted to be non-
responders, drug sensitivity profiling at baseline indicated that a combination of PI3K and Bcl-2 inhibitors

could be an effective alternative [3].

Critical Safety and Regulatory Note

The FDA has withdrawn the approval of umbralisib (Ukoniq) for Marginal Zone Lymphoma (MZL)

and Follicular Lymphoma (FL) due to safety concerns revealing a possible increased risk of death [4].
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This decision underscores the significant safety challenges associated with this class of drugs. Any further
research or clinical development of umbralisib must be conducted within the context of rigorous clinical

trials that prioritize comprehensive safety monitoring [4].

Key Conclusions for Researchers

¢ Feasibility of Dual BCR Blockade: The combination of umbralisib and ibrutinib is
pharmacologically feasible and shows encouraging clinical activity in R/R CLL and MCL [1] [2].

¢ Predictive Biomarkers: Machine learning models applied to baseline (phospho)protein profiles hold
promise for predicting individual patient responses, enabling a more personalized treatment approach

[3].

¢ Paramount Safety Considerations: The regulatory history of umbralisib highlights the critical
importance of long-term safety evaluations. Managing adverse events like diarrhea, infections, and
transaminitis is essential, and the overall risk-benefit ratio must be carefully evaluated for any future
applications [1] [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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